molecular formula C19H12Cl2N4O B283540 2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B283540
M. Wt: 383.2 g/mol
InChI Key: XXKVOUIZYIZBHE-UHFFFAOYSA-N
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Description

2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid to form the benzotriazole ring.

    Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro substituent at the desired position.

    Coupling with Benzamide: The chlorinated benzotriazole intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Triethylamine: Commonly used as a base in coupling reactions.

    Hydrochloric Acid (HCl): Used in the formation of the benzotriazole ring.

    Sodium Nitrite (NaNO2): Used in the diazotization reaction to form the benzotriazole ring.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole and benzamide derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . The benzotriazole moiety can also interact with UV light, providing photostabilizing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to the presence of both benzotriazole and benzamide moieties, which confer distinct chemical properties and potential applications. The combination of these two functional groups allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C19H12Cl2N4O

Molecular Weight

383.2 g/mol

IUPAC Name

2-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H12Cl2N4O/c20-14-9-5-4-8-13(14)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)12-6-2-1-3-7-12/h1-11H,(H,22,26)

InChI Key

XXKVOUIZYIZBHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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